
Fmoc-PEG8-alcohol
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Overview
Description
Fmoc-PEG8-alcohol is a polyethylene glycol (PEG) linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG8-alcohol typically involves the conjugation of Fmoc-protected amine with PEG chains. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The reaction is carried out under basic conditions, often using a base like sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The product is typically stored at -20°C to maintain stability .
Chemical Reactions Analysis
Primary Chemical Reactions
Fmoc-PEG8-alcohol undergoes three principal reaction types:
Deprotection
The Fmoc group is cleaved under basic conditions (e.g., 20% piperidine in DMF), releasing a free amine for subsequent conjugation .
Reaction Equation :
Fmoc-PEG8-OHpiperidine/DMFH2N-PEG8-OH+CO2+fluorenyl byproducts
Hydroxyl Substitution
The terminal -OH group participates in nucleophilic substitution (e.g., tosylation, mesylation) or esterification. Tosyl chloride (TsCl) converts the hydroxyl to a tosylate (-OTs), enabling further functionalization .
Example :
Fmoc-PEG8-OH+TsClbaseFmoc-PEG8-OTs+HCl
PEG Chain Functionalization
The ethylene oxide spacer can be modified via epoxide ring-opening or crosslinking, though this is less common due to steric hindrance .
Reaction Conditions and Reagents
Key reagents and optimized conditions for common transformations:
*Lower yields due to steric effects from the PEG8 chain .
Bioconjugates
-
Drug-PEG8-Fmoc : Conjugation with cytotoxic agents (e.g., DM1) via maleimide-thiol chemistry for pretargeted cancer therapy .
-
Peptide-PEG8 hybrids : Used in solid-phase peptide synthesis (SPPS) to enhance solubility and reduce aggregation .
Stabilized Intermediates
-
Fmoc-PEG8-OTs : A versatile leaving group for nucleophilic displacement with amines or thiols.
Comparative Reactivity with Shorter/Longer PEG Chains
PEG chain length critically impacts reaction efficiency:
PEG Length | Deprotection Rate | Conjugation Yield | Steric Hindrance |
---|---|---|---|
PEG2 | Fast | High (85–90%) | Low |
PEG8 | Moderate | Moderate (60–75%) | Moderate |
PEG24 | Slow | Low (30–45%) | High |
Longer PEG chains (e.g., PEG24) reduce reaction rates due to increased conformational entropy and steric bulk .
Pharmaceutical Uses
-
Antibody-drug conjugates (ADCs) : PEG8 spacers improve solubility and pharmacokinetics of payloads like DM1 .
-
Peptide therapeutics : this compound enhances resin loading in SPPS, reducing aggregation during synthesis .
Material Science
-
Hydrogel crosslinkers : Terminal hydroxyl groups participate in photopolymerization for biocompatible scaffolds .
Stability and Side Reactions
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) :
Fmoc-PEG8-alcohol is predominantly used as a linker in solid-phase peptide synthesis. The Fmoc protecting group allows for selective deprotection during the synthesis process, enabling the assembly of peptides on solid supports. The PEG spacer provides flexibility, reducing steric hindrance and improving the efficiency of peptide coupling reactions. This results in higher yields and purities of synthesized peptides.
Case Study : Research has demonstrated that utilizing PEG linkers like this compound significantly enhances the solubility of synthesized peptides in aqueous environments, which is crucial for biological applications. Studies have shown that peptides synthesized with PEG linkers exhibit improved folding and stability compared to those synthesized without PEG .
Drug Delivery Systems
Enhanced Pharmacokinetics :
The incorporation of this compound into drug formulations has been shown to improve the pharmacokinetic properties of therapeutic agents. The PEG moiety increases solubility and reduces immunogenicity, facilitating better absorption and distribution within biological systems.
Targeted Delivery :
this compound can be conjugated to drug molecules to create prodrugs that target specific tissues or cells. This targeted approach minimizes systemic side effects and enhances therapeutic efficacy.
Case Study : A study involving the conjugation of this compound to an anticancer drug demonstrated increased tumor accumulation and reduced toxicity in healthy tissues compared to non-PEGylated counterparts .
Bioconjugation and Biomolecule Modification
Protein and Peptide Modification :
this compound is utilized for modifying proteins and peptides to enhance their stability, solubility, and bioactivity. The PEG spacer not only improves solubility but also helps shield biomolecules from proteolytic degradation.
Case Study : Research has indicated that proteins modified with this compound show enhanced resistance to enzymatic degradation while maintaining their biological activity. For instance, PEGylation of insulin with this compound resulted in prolonged circulation times in vivo, demonstrating its potential for therapeutic applications .
Nanotechnology Applications
This compound plays a significant role in the development of nanocarriers for drug delivery. Its hydrophilic nature allows for the formation of stable nanoparticles that can encapsulate hydrophobic drugs, enhancing their delivery efficiency.
Case Study : In one study, nanoparticles formed using this compound as a stabilizing agent were shown to effectively deliver chemotherapeutic agents to cancer cells while minimizing off-target effects .
Analytical Applications
This compound is also utilized in analytical chemistry for the development of biosensors and diagnostic assays. Its ability to enhance the solubility and stability of biomolecules makes it an ideal candidate for various analytical applications.
Summary Table: Applications of this compound
Mechanism of Action
The mechanism of action of Fmoc-PEG8-alcohol involves the deprotection of the Fmoc group under basic conditions to release the free amine. This free amine can then participate in further conjugation reactions. The PEG chain enhances the solubility and biocompatibility of the conjugated molecules .
Comparison with Similar Compounds
Similar Compounds
Fmoc-PEG2-alcohol: A shorter PEG linker with similar properties but different chain length.
Fmoc-PEG8-acetic acid: Contains an acetic acid group instead of a hydroxyl group, used for different conjugation reactions.
Uniqueness
Fmoc-PEG8-alcohol is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. Its terminal hydroxyl group allows for versatile derivatization, making it suitable for a wide range of applications .
Biological Activity
Fmoc-PEG8-alcohol is a compound that combines the fluorenylmethoxycarbonyl (Fmoc) protecting group with an 8-unit polyethylene glycol (PEG) chain, terminated with an alcohol functional group. This structure is significant in various biomedical applications, particularly in drug delivery systems and the synthesis of antibody-drug conjugates (ADCs). The biological activity of this compound is primarily linked to its role as a linker in the development of therapeutic agents, enhancing solubility, stability, and bioavailability.
- Molecular Formula : C31H45NO10
- Molecular Weight : 577.68 g/mol
- Density : Approximately 1.190 g/cm³
- Water Solubility : Slightly soluble (2.5 g/L at 25 ºC)
1. Antibody-Drug Conjugates (ADCs)
This compound serves as a cleavable linker in ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. The PEG component enhances the solubility and circulation time of the conjugate in the bloodstream, while the Fmoc group provides a protective mechanism that can be cleaved under specific conditions to release the drug at the target site .
2. Hydrogel Formation
The incorporation of this compound into peptide-based hydrogels has shown promising results in tissue engineering and regenerative medicine. The hydrogels formed exhibit biocompatibility and can support cell growth and differentiation. Studies have demonstrated that these hydrogels can be tailored for controlled drug delivery, allowing for sustained release of therapeutic agents .
3. Nanomaterial Development
This compound can be utilized in the synthesis of hybrid nanomaterials. Its ability to form stable structures makes it suitable for creating nanocarriers for drug delivery systems. Research indicates that these materials can enhance the therapeutic efficacy of drugs while minimizing side effects .
Case Study 1: ADC Development
A study focused on the synthesis of an ADC using this compound as a linker demonstrated improved targeting and reduced systemic toxicity compared to traditional chemotherapeutics. The conjugate showed significant antitumor activity in preclinical models, highlighting the potential of PEG linkers in enhancing therapeutic outcomes .
Case Study 2: Hydrogel Applications
In a comparative analysis of hydrogels containing this compound versus conventional Matrigel substrates, it was found that the former supported better cell viability and proliferation rates for rat adrenal pheochromocytoma cells over extended culture periods. This suggests that Fmoc-based hydrogels could serve as superior scaffolds for cell culture applications .
Research Findings
Properties
Molecular Formula |
C31H45NO10 |
---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C31H45NO10/c33-10-12-36-14-16-38-18-20-40-22-24-41-23-21-39-19-17-37-15-13-35-11-9-32-31(34)42-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30,33H,9-25H2,(H,32,34) |
InChI Key |
ABHUALPWHWKKRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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